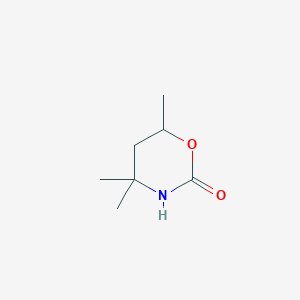
N,N'-Bis(2-pyridylmethylene)ethylenediamine
Vue d'ensemble
Description
“N,N’-Bis(2-pyridylmethylene)ethylenediamine” is a chemical compound with the molecular formula C14H14N4 . It is often used in the field of chemistry .
Physical And Chemical Properties Analysis
“N,N’-Bis(2-pyridylmethylene)ethylenediamine” is a solid at 20 degrees Celsius . It is soluble in water . Its melting point ranges from 219.0 to 223.0 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Metal Complex Formation
N,N'-Bis(2-pyridylmethylene)ethylenediamine and its derivatives have been extensively studied for their ability to form complexes with various metals. For instance, Tokumitsu and Hayashi (1981) explored the synthesis of metal(II) complexes with a derivative of N,N'-bis(2-pyridylmethylene)ethylenediamine, highlighting its reactivity towards different electrophilic reagents (Tokumitsu & Hayashi, 1981). Similarly, Xu et al. (1996) documented an efficient synthesis of a biscyclam using N,N'-bis(3-aminopropyl)ethylenediamine, demonstrating the potential of these compounds in the formation of complex structures (Xu et al., 1996).
Spectroscopy and Structural Analysis
Studies have also focused on the spectral characteristics and structural analysis of Schiff base mononuclear complexes derived from N,N'-Bis(2-pyridylmethylene)ethylenediamine. Xin (2000) delved into the synthesis and spectral properties of such complexes, offering insights into their configurations (Xin, 2000).
Corrosion Inhibition
The synthesized derivatives of N,N'-Bis(2-pyridylmethylene)ethylenediamine have shown promising results in corrosion inhibition studies. Sığırcık, Yıldırım, and Tüken (2017) synthesized a compound and evaluated its effectiveness in preventing steel corrosion, revealing both physical and chemical adsorptive interactions (Sığırcık, Yıldırım, & Tüken, 2017).
Application in Radiopharmaceuticals
The compound has also found application in radiopharmaceuticals. Mathias et al. (1988) synthesized multidentate ligands with structures similar to N,N'-Bis(2-pyridylmethylene)ethylenediamine and studied their biodistribution in rats and primates, demonstrating efficient liver accumulation and rapid clearance (Mathias et al., 1988).
Redox-Induced Intramolecular C-C Coupling
Biswas et al. (2022) documented the redox-triggered C-C coupling of N,N'-bis(2-pyridylmethylene)ethylenediamine upon coordination with metal units, providing insights into the electronic communication in such complexes (Biswas et al., 2022).
Assembly of Multinuclear Complexes
The reactions involving N,N'-Bis(2-pyridylmethylene)ethylenediamine have been instrumental in assembling multinuclear complexes. Setyawati, Liu, Rettig, and Orvig (2000) achieved this by reacting it with Ln(III) ions, leading to the formation of diverse complexes (Setyawati, Liu, Rettig, & Orvig, 2000).
Fluorescence and Zinc Binding Properties
Mikata et al. (2014) explored the fluorescence enhancement of N,N'-Bis(2-pyridylmethylene)ethylenediamine-based ligands upon zinc binding, revealing specific intramolecular excimer formation (Mikata et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
1-pyridin-2-yl-N-[2-(pyridin-2-ylmethylideneamino)ethyl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-3-7-17-13(5-1)11-15-9-10-16-12-14-6-2-4-8-18-14/h1-8,11-12H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLIOYNYGXICME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=NCCN=CC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501234986 | |
| Record name | N1,N2-Bis(2-pyridinylmethylene)-1,2-ethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501234986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Bis(2-pyridylmethylene)ethylenediamine | |
CAS RN |
2847-14-5 | |
| Record name | N1,N2-Bis(2-pyridinylmethylene)-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2847-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-Bis(2-pyridylmethylene)ethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002847145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N1,N2-Bis(2-pyridinylmethylene)-1,2-ethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501234986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-bis(2-pyridylmethylene)ethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.772 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-Chloro-3-methylbenzo[d]thiazol-2(3H)-one](/img/structure/B3050685.png)


![3,3-Dimethylbicyclo[2.2.1]heptane-2-methanol](/img/structure/B3050692.png)


